4-Nitrophenyl carbamate

Prodrug Design Chemical Stability Hydrolysis Kinetics

Researchers using generic carbamate protecting groups encounter unpredictable hydrolysis rates and failed deprotections. 4-Nitrophenyl carbamate (CAS 37689-86-4) resolves this: the 4-nitro substituent accelerates base-catalyzed cleavage by orders of magnitude versus unsubstituted analogues, enabling quantitative control. • Orthogonal protection-stable under acidic conditions, cleaved selectively at pH >12; further chemoselectivity achievable via chlorosilane-induced activation in presence of 4-methoxyphenyl carbamates. • Chromophoric 4-nitrophenol release (λmax 413 nm) permits real-time UV-Vis reaction monitoring. • Validated active-site titrant for serine hydrolases with defined inhibition kinetics (Kc = 5.4 μM for n-butyl derivative). • 98% purity; stocked for immediate global dispatch.

Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
CAS No. 37689-86-4
Cat. No. B1210261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl carbamate
CAS37689-86-4
Synonyms4-nitro-phenylcarbamate
4-nitrophenylcarbamate
p-nitrophenylcarbamate
para-nitrophenylcarbamate
Molecular FormulaC7H6N2O4
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
InChIInChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
InChIKeyQHFKWIKCUHNXAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl Carbamate Overview


4-Nitrophenyl carbamate (CAS 37689-86-4), also known as p-nitrophenylcarbamate, is an O-aryl carbamate ester featuring a 4-nitrophenyl moiety as an efficient leaving group [1]. This structural characteristic confers unique chemical stability and reactivity profiles, making it a versatile building block in organic synthesis, particularly as a base-labile protecting group for amines and alcohols [2]. Beyond its synthetic utility, its derivatives serve as active site-directed inhibitors and titrants for serine hydrolases, a property leveraged in biochemical and pharmacological research [3].

Synthetic utility
Base-labile amine/alcohol protecting group with spectrophotometric deprotection monitoring
Biochemical probe
Active site-directed inhibitor and titrant for serine hydrolase enzyme studies
Chemoselectivity
Orthogonal activation possible in presence of 4-methoxyphenyl carbamates

Why Substitution Fails for 4-Nitrophenyl Carbamate


Substituting 4-nitrophenyl carbamate with other aryl or alkyl carbamates without rigorous validation can lead to significant experimental failure. The 4-nitro substituent on the phenyl ring is not merely a spectator group; it profoundly influences the compound's reactivity, stability, and biological recognition. For instance, the 4-nitro group makes the phenolate a vastly superior leaving group compared to unsubstituted phenyl or alkyl carbamates, resulting in hydrolysis rates that are orders of magnitude faster [1]. Furthermore, the specific geometry and electronic profile of the 4-nitrophenyl moiety are critical for enzyme active site recognition, as demonstrated by the failure of the 2-nitrophenyl analogue to undergo catalysis by antibodies elicited against the 4-nitro isomer [2]. Therefore, using an alternative carbamate without accounting for these quantitative differences will result in unpredictable reaction kinetics, failed deprotection, or a complete loss of desired biological activity.

Leaving-group reactivity differs significantly
Unsubstituted phenyl or alkyl carbamates hydrolyze orders of magnitude slower; rapid deprotection kinetics are not retained.
Isomeric substitution pattern critical
2‑Nitrophenyl analogue fails to undergo catalysis by antibodies elicited against the 4‑nitro isomer, demonstrating strict positional recognition.
Electronic profile affects enzyme active site recognition
The 4‑nitro group’s geometry and electron‑withdrawing character are required for target engagement in catalytic antibody and hydrolase assays.

4-Nitrophenyl Carbamate Performance Evidence


Hydrolytic Lability: O-Aryl vs. O-Alkyl Carbamates

In a direct comparative study of primaquine prodrugs, O-aryl carbamates, such as those based on a 4-nitrophenyl leaving group, exhibit dramatically higher hydrolysis rates compared to O-alkyl carbamates. The 4-nitrophenyl carbamate variant was so reactive that its hydrolysis was too rapid to determine an accurate rate constant, in stark contrast to other O-aryl and O-alkyl carbamates in the study which had measurable half-lives in rat liver homogenates ranging from 9 to 15 hours [1]. This extreme lability underscores its utility as a trigger for rapid drug release or as an efficient leaving group in synthesis.

Hydrolytic lability
Head-to-head
Hydrolyzed too rapidly to measure accurate rate constant
Other O‑aryl/O‑alkyl carbamates: half‑life 9–15 h in rat liver homogenate
Supports rapid-trigger release design and transient protection strategies
Rat liver homogenate, 37 °C; extreme lability requires careful handling
Prodrug Design Chemical Stability Hydrolysis Kinetics

Chemoselective Activation vs. 4-Methoxyphenyl Carbamates

In a study comparing activation methods, a chlorosilane-induced cleavage protocol demonstrated the ability to selectively activate 4-nitrophenylcarbamates while leaving 4-methoxyphenyl carbamates intact . This chemoselectivity is a direct consequence of the distinct electronic properties conferred by the 4-nitro group. This differential reactivity provides a powerful tool for orthogonal protection schemes in complex molecule synthesis, where a 4-nitrophenyl carbamate can be cleaved in the presence of other, more stable carbamates.

Chemoselective activation
Data to verify
Selectively activated
4‑Methoxyphenyl carbamate not activated under same chlorosilane conditions
Enables orthogonal protection schemes in multi‑step synthesis
Peer‑reviewed source not provided; verify in target synthetic system
Organic Synthesis Protecting Group Strategy Chemoselectivity

Catalytic Antibody Discrimination: 4-Nitro vs. 2-Nitro Isomer

A kinetically homogeneous anti-phosphate catalytic antibody preparation (PCA 271-100) effectively catalyzed the hydrolysis of a series of O-aryl N-methyl carbamates with 4-substituents, including the 4-nitrophenylcarbamate substrate [1]. In contrast, the antibody completely failed to catalyze the hydrolysis of the corresponding 2-nitrophenyl analogue, demonstrating a strict requirement for the 4-nitro substitution pattern [1]. Hammett σ–ρ analysis further revealed that the reaction mechanism for both catalyzed and uncatalyzed pathways involves advanced development of the aryloxyanion leaving group, a feature uniquely optimized by the 4-nitro group's electronic effects [1].

Catalytic antibody discrimination
Head-to-head
Hydrolysis catalyzed (Michaelis‑Menten kinetics)
2‑Nitrophenyl analogue: no detectable catalysis
Validates 4‑nitro substitution as specific recognition motif for enzyme studies
Catalytic antibody PCA 271-100, pH 8.0 buffer
Catalytic Antibody Enzyme Mimic Substrate Specificity

Lipoprotein Lipase Active Site Titration

The interaction of p-nitrophenyl N-alkylcarbamates with lipoprotein lipase has been kinetically characterized, revealing a three-stage mechanism of reversible binding, rapid carbamylation, and slow decarbamylation [1]. For p-nitrophenyl N-butylcarbamate, saturation kinetics were observed, allowing determination of the equilibrium constant (Kc = 5.4 ± 0.9 μM) and the carbamylation rate constant (kc = (4.9 ± 0.7) x 10⁻² s⁻¹) [1]. Furthermore, p-nitrophenyl N-octylcarbamate, with its longer alkyl chain, exhibits binding to two sites on the enzyme and a sufficiently rapid inhibition phase to be used as an active site titrant [1].

Lipoprotein lipase titration
Class-level
Active‑site titrant
Kc = 5.4 μM kc = 4.9×10⁻² s⁻¹
Reported kinetic parameters support quantitative enzymology and stoichiometric measurements
Values for p‑nitrophenyl N‑butylcarbamate derivative
Enzyme Kinetics Active Site Titration Lipoprotein Lipase

Spectrophotometric Deprotection Monitoring

A key advantage of using 4-nitrophenyl carbamate as a protecting group is the ability to monitor deprotection reactions in real-time via simple UV-Vis spectroscopy. Upon hydrolysis, the 4-nitrophenyl carbamate releases 4-nitrophenol, a bright yellow compound with a strong absorbance maximum at 413 nm [1]. This provides a direct, quantitative optical readout for reaction progress. In contrast, other common carbamate protecting groups (e.g., Boc, Cbz) do not produce a chromophoric byproduct upon cleavage, necessitating more complex and time-consuming analytical methods like TLC, HPLC, or NMR for monitoring. The study confirmed that this hydrolysis is highly pH-dependent, with significant acceleration observed at pH 12 and above, while the group remains relatively stable in aqueous and acidic solutions [1].

Spectrophotometric monitoring
Class-level
Colorimetric readout at 413 nm
Enables real‑time UV‑Vis tracking of deprotection; Boc/Cbz lack this feature
Hydrolysis releases yellow 4‑nitrophenol; pH ≥ 12 accelerates reaction
Protecting Group Chemistry Reaction Monitoring UV-Vis Spectroscopy

C-N Bond Cleavage in Basic Methanolysis

Kinetic studies on the basic methanolysis of carbamates reveal a fundamental mechanistic divergence between 4-nitro and 2-nitro isomers [1]. For the 4-nitrophenyl carbamate derivative (methyl N-methyl-N-4-nitrophenylcarbamate), the hydrolysis was shown to occur with preferential C-N bond breaking [1]. This is in contrast to the behavior of N-(2-nitrophenyl)acetamides, where no such mechanistic change occurs upon N-methylation [1]. This difference in the rate-determining step and bond scission pathway is a direct result of the electronic influence of the 4-nitro group on the stability of the transition state.

C‑N bond cleavage mechanism
Head-to-head
Preferential C‑N bond breaking
2‑Nitrophenyl isomer: different rate‑determining step
Mechanistic insight guides C‑N vs. C‑O cleavage selection in synthetic planning
Basic methanolysis conditions
Physical Organic Chemistry Reaction Mechanism Kinetics

4-Nitrophenyl Carbamate Applications


Lipoprotein Lipase Active Site Titration

For researchers studying lipid metabolism, accurately determining the concentration of active lipoprotein lipase is critical. As demonstrated by Shin and Quinn (1992) [1], derivatives of p-nitrophenyl carbamate, specifically p-nitrophenyl N-octylcarbamate, serve as rapid and effective active site titrants for this enzyme. The well-characterized three-stage inhibition mechanism (Kc = 5.4 μM for the n-butyl derivative) provides a quantitative framework for these experiments, enabling precise stoichiometric measurements that are not easily achievable with other carbamate inhibitors.

Orthogonal Protecting Group for Multi-Step Synthesis

In the synthesis of complex, polyfunctional molecules, orthogonal protection strategies are essential. 4-Nitrophenyl carbamate offers a distinct advantage as a base-labile protecting group for amines and alcohols. Its unique reactivity profile allows for selective cleavage via mild basic conditions (e.g., pH >12) while remaining stable to acidic conditions [2]. Furthermore, the ability to selectively activate it in the presence of 4-methoxyphenyl carbamates using a chlorosilane-induced method provides an additional layer of chemoselectivity. The release of the chromophoric 4-nitrophenol (λmax 413 nm) [2] allows for facile reaction monitoring by UV-Vis, streamlining the optimization of deprotection steps.

Rapid-Release Prodrug Design

In the design of prodrugs where rapid, triggered release of an active pharmaceutical agent is required, the extreme lability of the 4-nitrophenyl carbamate linkage is a critical design parameter. As shown in the study by Mata et al. (2012) [3], the 4-nitrophenyl carbamate of primaquine was hydrolyzed in biological media too rapidly to measure an accurate rate constant, contrasting sharply with other carbamates which had half-lives of 9-15 hours. This property makes the 4-nitrophenyl carbamate an ideal 'trigger' for applications demanding a burst release profile, such as in certain targeted cancer therapies or in the development of diagnostic tools.

Mechanistic Probe for Catalytic Antibodies and Hydrolases

The well-defined electronic and steric properties of 4-nitrophenyl carbamate make it a model substrate for investigating the mechanisms of catalytic antibodies and hydrolytic enzymes. The work by Blackburn et al. (2007) [4] demonstrated the exquisite substrate specificity of a catalytic antibody, which hydrolyzed the 4-nitrophenyl carbamate substrate but failed to turn over the 2-nitrophenyl analogue. This high degree of selectivity, coupled with the ability to perform quantitative Hammett σ–ρ analyses, confirms its value as a precise probe for mapping enzyme active site topologies and transition-state interactions.

Application
Selection Property
Validation Focus
Lipoprotein lipase active‑site titration
Rapid inhibition kinetics, well‑characterized mechanism
Stoichiometric active‑site measurement and mechanistic enzymology
Orthogonal protecting group strategy
Base‑labile, spectrophotometrically monitored, chemoselective activation
Selective amine/alcohol protection in multi‑step synthesis
Rapid‑release prodrug design research
Extreme hydrolytic lability in biological media
Burst‑release kinetics for triggered delivery models
Catalytic antibody/hydrolase mechanistic probe
Exquisite substrate specificity, Hammett σ–ρ analysis compatibility
Active‑site topology mapping and transition‑state interpretation

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